molecular formula C9H10N2O3 B189234 N-Pyridin-3-yl-succinamic acid CAS No. 25604-13-1

N-Pyridin-3-yl-succinamic acid

Cat. No. B189234
CAS RN: 25604-13-1
M. Wt: 194.19 g/mol
InChI Key: CRCDHMGBWOILNF-UHFFFAOYSA-N
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Description

“N-Pyridin-3-yl-succinamic acid” is a chemical compound with the molecular formula C9H10N2O3 . It is also known by other names such as “4-oxo-4-(pyridin-3-ylamino)butanoic acid” and "4-oxo-4-(3-pyridylamino)butanoic acid" .


Molecular Structure Analysis

The molecular and crystal structure of “N-Pyridin-3-yl-succinamic acid” has been analyzed in detail by single crystal X-ray diffraction studies . The structure features strong structure directing O-H…N hydrogen bonded chains which are further interlinked by strong N-H…O hydrogen bonds and C-H…O interactions .


Chemical Reactions Analysis

While specific chemical reactions involving “N-Pyridin-3-yl-succinamic acid” are not detailed in the retrieved sources, pyridine derivatives have been noted for their potential in various chemical reactions .


Physical And Chemical Properties Analysis

“N-Pyridin-3-yl-succinamic acid” has a molecular weight of 194.19 g/mol . Other physical and chemical properties such as density, boiling point, flash point, vapor pressure, and refractive index are mentioned in a Chinese source , but the exact values for this specific compound are not provided in the retrieved English sources.

Scientific Research Applications

Molecular and Crystal Structure Analysis

N-Pyridin-3-yl-succinamic acid has been analyzed for its molecular and crystal structure. Studies using single crystal X-ray diffraction revealed detailed structural characteristics, including strong structure-directing hydrogen bonds and a three-dimensional supramolecular structure (Naveen, Suresha, Sudha, Lokanath, & Suchetan, 2016).

Complex Formation in Chemical Reactions

The compound has been used in chemical reactions involving copper(II), forming various complexes. These complexes have been studied for their structural and spectroscopic characteristics, highlighting the diverse coordination modes of N-Pyridin-3-yl-succinamic acid (Lazarou, Chadjistamatis, Terzis, Perlepes, & Raptopoulou, 2010).

Role in Hydrogen Bonding and Molecular Interaction

Studies have shown the role of N-Pyridin-3-yl-succinamic acid derivatives in forming hydrogen bonds and interacting with other molecules, such as in the case of N,N′-Bis(pyridin-4-ylmethyl)succinamide–terephthalic acid interactions (Oliver, Lloyd, & Vries, 2005).

Catalytic Applications

The compound has been used in the preparation of optically active lactones via catalytic asymmetric hydrogenation, demonstrating its potential in catalytic applications (Takeda, Tachinami, Hosokawa, Aburatani, Inoguchi, & Achiwa, 1991).

Agricultural Applications

In agriculture, N-Pyridin-3-yl-succinamic acid derivatives have shown growth retarding activity in plants, indicating potential use in controlling plant growth (Sachs, Debie, Michael, Frank, & Creager, 1975).

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing various N-substituted succinamic acid compounds, including those with pyridin-3-yl groups. These studies focus on optimizing reaction conditions and characterizing the products (Qi-fan, 2010).

Nanomaterial and Sensor Applications

N-Pyridin-3-yl-succinamic acid has been used in the synthesis of novel nanomaterials, such as in the functionalization of smectite, and has applications in sensor technology (Topcu, Çağlar, Caglar, Coldur, Çubuk, Sarp, Gedik, Bozkurt Çırak, & Tabak, 2016).

Future Directions

Pyridine derivatives, including “N-Pyridin-3-yl-succinamic acid”, are of special interest due to their solubility and potential biological activities . They are being explored for the development of novel antibiotics and drugs, indicating a promising future direction .

properties

IUPAC Name

4-oxo-4-(pyridin-3-ylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-8(3-4-9(13)14)11-7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCDHMGBWOILNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351309
Record name N-Pyridin-3-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Pyridin-3-yl-succinamic acid

CAS RN

25604-13-1
Record name N-Pyridin-3-yl-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-PYRIDYL)SUCCINAMIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Naveen, E Suresha, AG Sudha, NK Lokanath… - Chemical Data …, 2016 - Elsevier
The molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid [ie, N-(pyridin-3-yl)-succinamic acid] is analyzed in detail by single crystal X-ray diffraction studies. In the …
Number of citations: 2 www.sciencedirect.com

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